Naloxazine

Description

Historical Context of Opioid Antagonist Discovery and Early Research Trends

The journey to understanding opioid function is intertwined with the discovery of molecules that can block their effects, known as antagonists. The quest for such compounds began as early as 1915, with the synthesis of N-allylnorcodeine, which was observed to reverse morphine-induced respiratory depression. frontiersin.org This marked the beginning of a new era in pharmacology, aimed at developing a "pure" antidote for opioids. cambridge.orgnih.gov

For decades, researchers worked to create opioid molecules with mixed or sometimes paradoxical properties. cambridge.org A significant breakthrough came in 1942 with the synthesis of nalorphine (B1233523) (N-allylnormorphine), the first opioid antagonist that could reverse the respiratory depression caused by morphine. pnas.org However, nalorphine also exhibited analgesic effects, classifying it as a mixed agonist-antagonist. pnas.org

The synthesis of naloxone (B1662785) in 1960 was a pivotal moment. cambridge.orgnih.gov Patented in 1961 and approved for medical use in 1971, naloxone was the first "pure" opioid antagonist without the agonist properties of its predecessors. cambridge.orgwikipedia.org It demonstrated a high affinity for opioid receptors, effectively reversing the effects of opioids like morphine. frontiersin.orgcambridge.org This discovery provided a crucial tool for defining opioid ligands and understanding their interaction with what was then a theoretical receptor. frontiersin.org The ability of naloxone to competitively block opioid effects provided strong evidence for the existence of specific opioid receptors in the nervous system. frontiersin.org

Evolution of Scientific Interest in Naloxazine as a Key Research Compound

Following the discovery of naloxone and the confirmation of opioid receptors, scientific interest grew in developing even more specialized tools to study these receptors. This led to the synthesis of this compound. This compound is a derivative of naloxone and is characterized as an irreversible opioid antagonist.

Its significance as a research compound stems from its ability to bind covalently, and thus irreversibly, to opioid receptors. This property allows researchers to selectively and permanently block a population of opioid receptors in a tissue sample. By comparing the effects of opioid agonists before and after treatment with this compound, scientists can infer the properties of the receptors that have been inactivated. This has been instrumental in characterizing the different subtypes of opioid receptors (mu, delta, and kappa) and understanding their distinct pharmacological profiles.

The development of this compound and other selective antagonists has been crucial in advancing our knowledge of opioid receptor pharmacology, including receptor binding, functional assays, and in vivo studies. These tools have enabled a more detailed exploration of the complex mechanisms underlying opioid action.

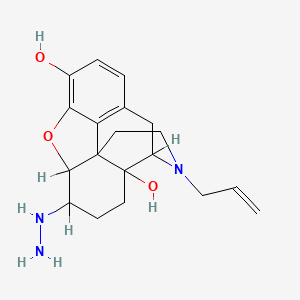

Structure

3D Structure

Properties

CAS No. |

71786-91-9 |

|---|---|

Molecular Formula |

C19H25N3O3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

7-hydrazinyl-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C19H25N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,12,14,17,21,23-24H,1,5-10,20H2 |

InChI Key |

BQQCJKQXLQZKTG-UHFFFAOYSA-N |

SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)NN |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)NN |

Synonyms |

naloxazine |

Origin of Product |

United States |

Iii. Molecular and Cellular Pharmacological Mechanisms of Naloxazine

Opioid Receptor Binding and Interaction Dynamics

The interaction of Naloxazine with opioid receptors involves specific affinity and selectivity profiles, distinct kinetic behaviors, and characteristics of irreversible binding.

Receptor Association and Dissociation Kinetics (In Vitro Studies)

The kinetics of receptor association and dissociation are critical determinants of a ligand's pharmacological effect duration and intensity. In vitro studies provide valuable data on these dynamic interactions. While direct kinetic data for this compound is not explicitly detailed in the provided search results, the importance of such studies for opioid receptor ligands is emphasized.

Binding kinetics, including association (kon) and dissociation (koff) rates, are known to influence the effectiveness and safety of many drugs targeting G-protein-coupled receptors (GPCRs), including opioid receptors. enzymlogic.com Studies on other opioid antagonists, such as naloxone (B1662785) and buprenorphine, have utilized in vitro methods to determine their binding kinetics at the mu-opioid receptor. enzymlogic.com For example, naloxone has rapid-dissociation kinetics (2.4 × 10⁻² s⁻¹) from the mu-opioid receptor in living cells. enzymlogic.com

The prolonged inhibition of opioid binding observed with naloxazone (B1237472) in vitro, lasting up to 3 days, suggests slow dissociation kinetics or irreversible binding characteristics for this compound. nih.gov

Irreversible Binding Characteristics and Prolonged Receptor Occupancy

A defining feature of certain opioid ligands, including some derivatives of naloxone, is their ability to bind irreversibly or pseudo-irreversibly to opioid receptors, leading to prolonged receptor occupancy. Naloxazone, a related compound, is described as producing a prolonged inhibition of opioid binding. nih.gov This prolonged effect is consistent with a long-acting interaction with the receptor.

The blockade of high-affinity binding sites by naloxazone in vivo resulted in a sustained increase in the ED₅₀ value for morphine analgesia, which returned to control levels as the high-affinity binding recovered over 3 days. nih.gov This correlation between binding recovery and the return of analgesic sensitivity supports the notion of prolonged receptor occupancy by naloxazone.

Another compound, methocinnamox (B1462759) (MCAM), reported as a novel ligand with long-term antagonism at mu opioid receptors, provides a comparative example of pseudo-irreversible binding. In HEK cells expressing the human mu opioid receptor, MCAM antagonism was time-dependent, non-surmountable, and non-reversible, indicative of (pseudo)-irreversible binding. nih.gov In vivo, MCAM demonstrated antagonism lasting up to 96 hours. nih.gov While this compound's specific irreversible binding characteristics are not explicitly detailed to the same extent as naloxazone or MCAM in the provided text, the observed prolonged effects of naloxazone strongly suggest a similar mechanism of long-lasting or irreversible interaction with opioid receptors, particularly at high-affinity sites.

Allosteric Modulation of Opioid Receptors

Beyond orthosteric binding, this compound or related compounds may engage in allosteric modulation of opioid receptors, influencing the receptor's response to other ligands binding at distinct sites. Allosteric modulators bind to a site on the receptor different from the orthosteric site where endogenous agonists bind. wikipedia.orgnih.gov This interaction can alter the affinity, potency, and efficacy of orthosteric ligands. wikipedia.orgmdpi.com

Identification of Modulatory Binding Sites

Allosteric modulators bind to non-orthosteric sites, leading to conformational changes in the receptor that affect orthosteric ligand binding and/or receptor activation. wikipedia.orgmdpi.comnih.gov Research into allosteric modulation of opioid receptors, particularly the mu-opioid receptor (μOR), has identified potential allosteric binding sites. mdpi.comnih.govbiorxiv.org

A novel negative allosteric modulator (NAM) of the μOR was found to bind to a site on the extracellular vestibule of the receptor, in direct contact with naloxone. nih.govbiorxiv.org This binding event stabilized a distinct inactive conformation of the extracellular portions of transmembrane helices 2 and 7. nih.govbiorxiv.org While this specific NAM is not this compound, this research highlights the existence and location of allosteric sites on opioid receptors that can be targeted by modulatory compounds.

The concept of allosteric sites on GPCRs, including opioid receptors, is well-established, with diverse locations and mechanisms of action possible. wikipedia.orgmdpi.combiorxiv.org Sodium ions, for instance, have been observed to bind to an allosteric site in inactive MOR and KOR structures, influencing receptor conformation and ligand binding. mdpi.com

Impact on Antagonist Efficacy at Opioid Receptors

Allosteric modulation can significantly impact the efficacy of orthosteric ligands, including antagonists like naloxone. Negative allosteric modulators (NAMs) typically decrease the receptor's response to orthosteric agonists, potentially by reducing agonist affinity or efficacy. wikipedia.orgmdpi.com Conversely, positive allosteric modulators (PAMs) can potentiate agonist responses. wikipedia.orgmdpi.comnih.govnih.gov

Critically, some allosteric modulators have been shown to enhance the affinity or efficacy of antagonists. For example, the novel μOR NAM mentioned earlier was found to enhance the affinity of naloxone. nih.govbiorxiv.orgbiorxiv.org This cooperative interaction between the NAM and naloxone led to a more potent blockade of opioid agonist signaling. nih.govbiorxiv.org This suggests that compounds binding to allosteric sites can influence how effectively an antagonist like naloxone interacts with and blocks the orthosteric site.

Another ligand, methocinnamox (MCAM), in addition to its pseudo-irreversible orthosteric binding, reportedly acts at a naloxone-insensitive allosteric site at the mu receptor to alter the pharmacological properties of mu receptor agonists. nih.gov This further supports the concept that allosteric interactions can modify the effects of ligands binding at the orthosteric site.

The ability of an allosteric modulator to enhance antagonist affinity or efficacy, as observed with the μOR NAM and naloxone, represents a potential mechanism by which this compound or related compounds could exert their pharmacological effects, particularly in potentiating the action of orthosteric antagonists.

Interaction with Non-Opioid Proteins and Cellular Scaffolds

Beyond its interactions with opioid receptors, this compound has been shown to interact with other cellular components, notably the scaffolding protein filamin A, influencing cellular signaling.

Research indicates that naloxone, and by extension its analog this compound, can bind with high affinity to the scaffolding protein filamin A (FLNA). This interaction appears to be a key mechanism underlying some of the effects observed with ultra-low doses of these compounds, particularly in preventing aspects of opioid tolerance and dependence. researchgate.netnih.govcuny.edu Naloxone has been shown to bind to a specific pentapeptide segment (residues 2561-2565) in the C-terminal of filamin A. nih.govcuny.eduplos.orgnih.govcuny.eduplos.org This binding site on FLNA has a significantly higher affinity for naloxone (approximately 4 pM) compared to its affinity for the mu-opioid receptor (MOR). researchgate.netnih.gov

The interaction between naloxone and FLNA is thought to disrupt the association between MOR and FLNA, which is implicated in the chronic opioid-induced G protein coupling switch of the MOR. researchgate.netnih.govcuny.eduplos.org By binding to FLNA, naloxone may stabilize the MOR-FLNA-G protein complexes, thereby reducing the release of MORs and their subsequent coupling with Gs proteins in response to opioid stimulation. cuny.edu Studies using FLNA peptide fragments containing the naloxone binding site have demonstrated that these peptides can block the protective effects of naloxone on MOR-Gs coupling and downstream signaling, presumably by interfering with naloxone's binding to full-length FLNA. cuny.eduplos.org

| Compound | Target Protein | Binding Affinity (Approximate) | Reference |

| Naloxone | Filamin A | 4 pM | researchgate.netnih.gov |

| Naloxone | Mu Opioid Receptor | Nanomolar (lower than FLNA) | researchgate.netnih.govnih.gov |

While the primary focus of this compound research has been on its interaction with opioid receptors and filamin A, its selectivity against a broad range of other neurotransmitter receptor systems, such as adrenergic and muscarinic receptors, is a critical aspect of its pharmacological profile. Although specific comprehensive studies evaluating this compound's selectivity against a wide panel of non-opioid receptors were not prominently detailed in the provided search results, the focus of the research on opioid system modulation and FLNA interaction suggests a degree of selectivity or preferential activity towards these targets. Naloxone, a closely related compound, is described as a non-selective opioid receptor antagonist with highest affinity for the mu-opioid receptor, followed by delta and kappa opioid receptors, and negligible affinity for the nociceptin (B549756) receptor. wikipedia.org The literature primarily discusses this compound in the context of inhibiting opiate binding sites and its interaction with the opioid system. scirp.orgnih.govumlub.plresearchgate.net Further detailed studies would be necessary to comprehensively map this compound's binding profile across a wide array of non-opioid neurotransmitter receptors to fully ascertain its selectivity.

High-Affinity Binding to Filamin A and Consequent Signaling Modulation

Intracellular Signaling Transduction Mechanisms

This compound's influence on cellular function is mediated through its effects on intracellular signaling pathways, particularly those downstream of G protein-coupled receptors.

A significant mechanism modulated by this compound, via its interaction with filamin A, is the G protein coupling of the mu-opioid receptor (MOR). Under normal conditions, opioid receptors, including MOR, primarily couple with Gi/o proteins, leading to inhibitory signaling. cuny.eduplos.orgdrugbank.com However, chronic or even acute high-dose opioid exposure can induce a switch in MOR coupling from Gi/o to Gs proteins. researchgate.netcuny.eduplos.orgnih.govcuny.eduplos.org This Gi/o to Gs switch results in excitatory signaling and is implicated in the development of opioid tolerance and dependence. researchgate.netcuny.edunih.govcuny.eduplos.org

Ultra-low doses of naloxone, acting via their high-affinity binding site on filamin A, have been shown to prevent this chronic opioid-induced MOR-Gs coupling switch. researchgate.netnih.govcuny.eduplos.orgnih.govcuny.eduplos.org This prevention of the Gs coupling is a key mechanism by which these antagonists can attenuate opioid tolerance and dependence. researchgate.netnih.govcuny.edunih.govcuny.eduplos.org The interaction with FLNA is thought to stabilize the MOR-FLNA-Gi/o protein complex, thereby inhibiting the transition to Gs coupling. cuny.edu Studies using organotypic striatal slice cultures have demonstrated that both ultra-low-dose naloxone and peptide fragments corresponding to the FLNA binding site can prevent the acute morphine-induced Go-to-Gs coupling switch. nih.govcuny.eduplos.org

| Opioid Exposure | MOR G Protein Coupling (Typical) | Effect on Adenylyl Cyclase |

| Acute/Naive | Gi/o | Inhibition |

| Chronic/High Dose | Gi/o to Gs switch | Stimulation (via Gs) |

The modulation of G protein coupling by this compound has direct consequences for the adenylyl cyclase (AC) pathway. Adenylyl cyclase is a key enzyme in the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Opioid receptors, when coupled to Gi/o proteins, typically inhibit adenylyl cyclase activity, leading to decreased intracellular cAMP levels. drugbank.comfrontiersin.org However, the switch to Gs coupling induced by chronic opioid exposure results in the stimulation of adenylyl cyclase and increased cAMP production. cuny.eduplos.orgnih.govcuny.eduplos.orgnih.gov This elevated cAMP signaling contributes to the excitatory effects observed in opioid tolerance and dependence. cuny.edunih.govcuny.eduplos.orgescholarship.org

This compound, through its ability to prevent the MOR-Gs coupling switch via FLNA binding, also prevents the downstream activation of the adenylyl cyclase pathway that would otherwise occur with chronic opioid exposure. cuny.eduplos.orgnih.govcuny.eduplos.org By maintaining the preferential coupling of MOR to Gi/o proteins, this compound helps preserve the inhibitory effect on adenylyl cyclase, counteracting the increase in cAMP levels associated with opioid tolerance. cuny.edunih.govcuny.eduplos.org Studies have shown that in organotypic striatal slice cultures, chronic morphine treatment increases basal cAMP levels and alters the response to MOR agonists, and these effects are prevented by co-treatment with naloxone or FLNA peptide fragments containing the naloxone binding site. plos.orgnih.govcuny.eduplos.org

| Treatment | MOR Coupling Status | Adenylyl Cyclase Activity | cAMP Levels | Reference |

| Naive | Primarily Gi/o | Inhibited | Low | drugbank.comfrontiersin.org |

| Chronic Morphine | Gi/o to Gs switch | Stimulated (via Gs) | High | cuny.eduplos.orgnih.govcuny.eduplos.orgnih.gov |

| Chronic Morphine + this compound | Gi/o coupling maintained | Inhibited | Low | cuny.eduplos.orgnih.govcuny.eduplos.org |

Iv. Structure Activity Relationship Sar Investigations of Naloxazine and Opioid Antagonists

Identification of Pharmacophoric Elements for Antagonist Activity

The pharmacophore represents the essential spatial arrangement of functional groups in a molecule required for it to exert a specific biological effect by interacting with a particular target, such as an opioid receptor. For opioid antagonists derived from the morphinan (B1239233) scaffold, several key pharmacophoric elements have been identified. These typically include an ionizable amine group, one or more hydroxyl groups, and aromatic rings. The presence and spatial orientation of these groups are critical for high-affinity binding to opioid receptors.

In the context of opioid antagonists, the nitrogen atom, usually a tertiary amine, is crucial for interacting with an anionic site in the receptor binding pocket. The phenolic hydroxyl group on the aromatic ring also plays a significant role, often involved in hydrogen bonding interactions. The stereochemistry at certain chiral centers within the morphinan structure is also a critical determinant of activity and receptor binding affinity guidetopharmacology.orgfrontiersin.org.

For antagonists specifically, modifications to the nitrogen substituent have been shown to be particularly important. While N-methyl substituents are typically associated with agonist activity in many opioid series, larger substituents like allyl or cyclopropylmethyl groups often confer antagonist properties nih.govmdpi.com. Naloxone (B1662785), a well-known opioid antagonist, features an N-allyl group nih.gov. Naltrexone (B1662487), another antagonist, has an N-cyclopropylmethyl group . These N-substituents are believed to influence the binding mode and interaction with the receptor, favoring an antagonist conformation.

While specific details on the pharmacophoric elements of Naloxazine itself were not extensively detailed in the search results, its structure, being related to oxymorphone and naltrexone, suggests that it shares many of the core morphinan pharmacophoric features essential for opioid receptor interaction. Its antagonistic activity is likely linked to the specific arrangement and nature of its substituents, particularly around the nitrogen and potentially other sites modified from the basic morphinan structure.

Correlation Between Chemical Modifications and Receptor Subtype Selectivity

The opioid receptor family consists of distinct subtypes (μ, δ, and κ), and ligands can exhibit varying degrees of affinity and efficacy at each subtype. SAR studies aim to identify chemical modifications that lead to selectivity for one receptor subtype over others.

Modifications to the core morphinan structure can significantly impact receptor subtype selectivity. For instance, changes to the N-substituent are known to influence the preference for μ, δ, or κ receptors nih.gov. While Naloxone is considered a potent antagonist at all three major opioid receptors, it generally shows a stronger affinity for the μ-opioid receptor sajaa.co.za. Naltrexone also exhibits high affinity for μ-opioid receptors and acts as an antagonist at μ, δ, and κ receptors dovepress.com.

Other structural modifications beyond the N-substituent can also contribute to subtype selectivity. Studies on various opioid ligands have shown that alterations in different parts of the molecule, such as the C6 position or the presence and orientation of hydroxyl groups, can influence binding affinity and functional activity at specific receptor subtypes frontiersin.orgmdpi.com.

For this compound, its complex structure, likely involving a linkage between two morphinan-like structures (potentially derived from oxymorphone and naltrexone or similar compounds), would introduce unique structural features. These features would undoubtedly influence its interaction profile with the different opioid receptor subtypes, potentially leading to distinct selectivity compared to simpler antagonists like Naloxone or Naltrexone. Research findings on complex bivalent ligands, which link two pharmacophores, have shown that the linker length, flexibility, and the nature of the linked pharmacophores can dramatically affect receptor binding affinity, efficacy, and selectivity, including the potential for targeting receptor dimers or having unique binding modes frontiersin.org.

Data on the specific receptor binding profile and selectivity of this compound from the search results is limited. However, based on SAR principles established for other opioid ligands, it is expected that the unique structural elements of this compound contribute to its observed pharmacological properties, including its antagonistic profile and any potential receptor subtype preferences.

Conformational Analysis and Molecular Structure Influence on Biological Activity

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt due to rotation around single bonds and the relative energies of these shapes fiveable.meijpsr.comdrugdesign.org. The conformation of a ligand when it binds to its receptor (the bioactive conformation) is critical for its activity nih.gov. Understanding the preferred conformations of a molecule like this compound and how these relate to its interaction with opioid receptors is vital for comprehending its biological activity.

Flexible molecules can adopt multiple conformations, and the energy associated with adopting the bioactive conformation can influence binding affinity nih.gov. For opioid ligands, the relatively rigid morphinan core provides a foundational structure, but the substituents, particularly the N-substituent and any modifications to the ring system, introduce flexibility that allows the molecule to adopt specific orientations necessary for optimal interaction with the receptor binding site.

Molecular modeling and computational studies are often used in conformational analysis to predict low-energy conformers and to dock molecules into receptor models to understand binding interactions nih.gov. These studies can provide insights into how the three-dimensional arrangement of atoms in this compound influences its ability to fit into the binding pockets of the μ, δ, and κ opioid receptors and to exert its antagonistic effect.

The influence of molecular structure on biological activity is a direct consequence of how the molecule's shape, charge distribution, and functional groups interact with the complementary features of the receptor binding site. For antagonists, this interaction prevents the receptor from adopting the active conformation that would normally be stabilized by an agonist. The specific way this compound's structure fits into the opioid receptor binding sites and potentially interacts with different regions of the receptor is key to its antagonistic mechanism.

While detailed conformational analysis studies specifically on this compound were not found, general principles from studies on other opioid ligands apply. The rigid portions of the molecule, along with the flexibility introduced by linkers or substituents, dictate the possible presentations of the pharmacophoric elements to the receptor. The ability of this compound to adopt a conformation that allows its key features to interact favorably with the opioid receptor binding site, without inducing the conformational changes necessary for activation, underlies its antagonistic properties. Studies on other complex opioid ligands, including bivalent compounds, highlight the importance of linker length and flexibility in determining how the molecule can simultaneously engage different sites on a single receptor or bridge between receptor protomers in a dimer, influencing both affinity and functional outcome frontiersin.orgresearchgate.net.

V. Naloxazine As a Research Probe in Neuropharmacology

Utilization in Opioid Receptor Subtype Characterization and Differentiation (e.g., μ1 vs. μ2 opioid mechanisms)

Naloxazine has been instrumental in the pharmacological differentiation of mu (μ) opioid receptor subtypes, specifically the proposed μ1 and μ2 receptors. The distinction between these subtypes is largely based on the observation that this compound preferentially blocks the μ1 receptor type. sigmaaldrich.com This selective antagonism allows researchers to probe the functional roles mediated by the μ1 subtype in various biological systems.

Studies utilizing this compound have provided evidence for the existence of μ1 receptor mechanisms in different brain regions and physiological processes. For instance, research in the parabrachial nucleus has demonstrated a this compound-sensitive mechanism involving the μ1 opioid receptor subtype that modulates eating behavior in rats. nih.gov In vitro studies using autoradiography in the parabrachial nucleus showed that this compound inhibited DAMGO-stimulated G-protein coupling, indicating its antagonistic action at these receptors. nih.gov Further in vivo experiments where this compound was infused into the lateral parabrachial nucleus significantly reduced food intake, supporting the involvement of the μ1 subtype in this regulatory process. nih.gov

Displacement studies, both in vitro and in vivo, using the μ-selective competitive antagonist cyprodime (B53547) and the μ1-specific competitor this compound have shown that the radioligand [¹¹C]carfentanil binds predominantly to the μ1 subtype. mdpi.com This further reinforces this compound's utility in distinguishing μ1 receptor binding sites. While only one gene for the μ receptor has been cloned (corresponding to the putative μ1 receptor), the pharmacological distinction provided by this compound has been crucial in understanding the functional heterogeneity attributed to μ opioid receptors, potentially arising from alternative splicing or the formation of receptor heterodimers or hetero-oligomers. sigmaaldrich.com

Applications in Investigating Opioid Receptor Plasticity and Regulation

The investigation of opioid receptor plasticity and regulation often involves the use of selective pharmacological tools to understand the contribution of specific receptor subtypes to these dynamic processes. While research on opioid receptor plasticity and regulation encompasses various mechanisms and involves different opioid antagonists, this compound, through its selectivity for the μ1 receptor, can serve as a probe to investigate the involvement of this specific subtype in plastic changes and regulatory pathways.

Studies exploring opioid receptor-mediated regulation of neurotransmission and neuroplasticity highlight the broad impact of opioid receptors on brain function. nih.gov Opioid receptors can modulate different neurotransmitter systems and directly influence cellular function, contributing to both activity-dependent plasticity and drug-induced chemical plasticity. nih.gov Research on the regulation of extinction-related plasticity, for example, has shown that blocking opioid receptors in certain brain regions, such as the ventrolateral periaqueductal gray matter, can prevent the formation of extinction memory. frontiersin.org Although this study used the general opioid antagonist naloxone (B1662785), it exemplifies how opioid receptor antagonism is used to investigate plasticity.

The interplay between GABAergic and opioidergic systems also plays a crucial role in regulating neuroplasticity, particularly in reward pathways. mdpi.com Opioid receptors are present on GABAergic interneurons and can modulate their activity, influencing downstream effects on dopaminergic neurons and contributing to neuroplasticity related to reinforcement learning and other behaviors. mdpi.com While these studies often discuss opioid receptors generally or other antagonists like naloxone and naltrexone (B1662487), the use of a μ1-selective antagonist like this compound allows for a more granular understanding of the specific contribution of the μ1 subtype to these complex plastic and regulatory processes. Naloxone and naltrexone, which have high affinity for the μ opioid receptor, have been shown to affect hippocampal synaptic plasticity by influencing AMPAR trafficking. nih.gov This suggests a role for μ receptors in mechanisms underlying learning and memory, and this compound could be used to explore the specific involvement of the μ1 subtype in these effects.

Epigenetic mechanisms also contribute to the regulation of opioid receptor gene expression, which can be altered by chronic drug exposure, leading to long-term changes in receptor function and contributing to neuroplasticity associated with addiction. mdpi.com While research in this area often focuses on the genes encoding the main receptor subtypes (μ, δ, κ), understanding the specific role of μ1 receptors in these epigenetic modifications and their functional consequences could potentially involve the use of selective tools like this compound.

Development and Use of Radioligands for Receptor Binding Studies

Radioligand binding assays are fundamental techniques for characterizing receptors, determining their density, affinity for ligands, and studying the binding of drugs to their targets. These studies often employ radiolabeled ligands with high affinity and specificity for the receptor of interest.

While radiolabeled forms of various opioid ligands, including naloxone, have been developed and utilized in receptor binding studies, the development and specific use of radiolabeled this compound as a primary radioligand for receptor binding studies, particularly for selectively labeling μ1 receptors, is not extensively detailed in the provided search snippets.

However, the principles of radioligand binding are well-established in opioid receptor research. Techniques such as saturation and competition binding assays using radiolabeled ligands like [³H]-naloxone or [¹¹C]carfentanil are commonly used to determine receptor expression levels (Bmax), dissociation constants (Kd), and the affinity of competing ligands (Ki). mdpi.comrevvity.comnih.govsygnaturediscovery.com The development of novel radioligands based on opioid antagonists, such as derivatives of 6-alpha-naloxamine, has been explored to improve receptor binding characteristics and enable techniques like covalent labeling. nih.gov These studies highlight the ongoing efforts to develop highly specific and effective radioligands for opioid receptors.

Vi. Computational Chemistry and Molecular Modeling Approaches

Ligand-Receptor Docking Studies and Binding Site Analysis

Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when it binds to a receptor. openaccessjournals.com This technique is crucial for understanding the structural basis of a ligand's activity. The process involves preparing a three-dimensional structure of the receptor, often obtained from crystallographic data, and then using algorithms to fit the ligand into the binding site. openaccessjournals.com The resulting poses are scored based on factors like intermolecular forces and conformational energies to identify the most likely binding mode. openaccessjournals.com

In the context of naloxazine and related compounds, docking studies have been instrumental in characterizing their interaction with opioid receptors. Studies on N-heterocyclic substituted naltrexamine derivatives, such as NAP (6β-N-4'-pyridylamidonaltrexamine) and NAQ (6β-N-4'-quinolylamidonaltrexamine), provide a model for how this compound might bind. These compounds, which have sub-nanomolar affinity for the µ-opioid receptor (MOR), were docked into the crystal structures of the MOR, δ-opioid receptor (DOR), and κ-opioid receptor (KOR). nih.gov

The analysis revealed that the morphinan (B1239233) nucleus of these ligands occupies the same "message" domain within the binding pocket across all three receptor types, in a manner similar to naltrexone (B1662487). nih.gov The binding site is highly conserved and includes a critical interaction between the ligand's protonated nitrogen and a highly conserved aspartic acid residue (Asp3.32). nih.gov Automated docking was performed with a distance constraint between the ligand's piperidine (B6355638) nitrogen and Asp3.32. nih.gov

For the pyridinyl side chain of the NAP ligand, two primary binding poses were identified within the µ-opioid receptor:

Site 1: A favorable hydrophobic pocket. nih.gov

Site 2: A hydrophobic pocket near helix 5 and the second extracellular loop (ECL2), which resulted in an unfavorable interaction with a nearby glutamic acid residue (Glu2295.35), leading to a lower HINT score. nih.gov

This suggests that these ligands preferentially bind to Site 1. nih.gov The docking results help to rationalize the high affinity and selectivity observed in experimental binding assays. nih.gov

Table 1: Summary of Docking Analysis for Naltrexamine Derivatives in the µ-Opioid Receptor

| Feature | Description | Key Residues | Reference |

| Binding Pocket | The "message" domain, highly conserved across opioid receptors. | Asp3.32, Tyr3.33 | nih.gov |

| Primary Ligand Interaction | The morphinan nucleus binds in a manner similar to Naltrexone. | - | nih.gov |

| Key Constraint | A 4 Å distance constraint between the ligand's nitrogen and Asp3.32. | Asp3.32 | nih.gov |

| NAP Side Chain Pose 1 | Favorable interaction in a hydrophobic pocket (Site 1). | - | nih.gov |

| NAP Side Chain Pose 2 | Unfavorable interaction in a hydrophobic pocket (Site 2) due to proximity to Glu2295.35. | Glu2295.35 | nih.gov |

Molecular Dynamics Simulations of this compound-Receptor Complexes

While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules by applying the laws of classical mechanics, providing detailed information on conformational changes, solvent effects, and the stability of binding. mdpi.com This method is crucial for understanding the nuanced differences between agonist and antagonist binding that a static picture cannot fully capture. rowan.edu

MD simulations of opioid receptors complexed with ligands like naltrexone (a close structural analog of this compound) have revealed key dynamic features that differentiate antagonists from agonists. benthamopenarchives.com A significant finding from these simulations is the behavior of the "3-7 lock," a hydrogen bond between the highly conserved Asp3.32 on transmembrane helix 3 (TM3) and Tyr7.43 on TM7. benthamopenarchives.comresearchgate.net

Antagonist Binding (e.g., Naltrexone): When an antagonist like naltrexone is bound, it interacts with Asp3.32 and Tyr3.33. benthamopenarchives.com Throughout the simulation, the 3-7 lock remains intact, stabilizing the receptor in an inactive conformation. benthamopenarchives.comresearchgate.net

Agonist Binding (e.g., Morphine): When an agonist binds, it interacts with Asp3.32 and His6.52. benthamopenarchives.com This different interaction pattern leads to the breaking of the 3-7 lock during the simulation. benthamopenarchives.comresearchgate.net This conformational change is believed to be a critical step in receptor activation. benthamopenarchives.com

These simulations provide a mechanistic explanation for the pharmacological activity of opioid ligands. For an antagonist like this compound, MD simulations would be expected to show a stable interaction that locks the receptor in an inactive state, preventing the conformational rearrangements necessary for signaling. The information derived from MD simulations can help interpret experimental results and guide the design of new ligands with specific functional properties. nih.gov

Table 2: Key Events in Molecular Dynamics Simulations of Opioid Receptor-Ligand Complexes

| Ligand Type | Key Interaction Residues | Status of "3-7 Lock" (Asp3.32-Tyr7.43) | Receptor State | Reference |

| Antagonist (e.g., Naltrexone) | Asp3.32, Tyr3.33 | Maintained/Stable | Inactive | benthamopenarchives.com |

| Agonist (e.g., Morphine) | Asp3.32, His6.52 | Broken/Unstable | Active | benthamopenarchives.comresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Ligand Design and Interaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing the power of computational models. farmaciajournal.comfrontiersin.org These technologies can analyze vast and complex datasets to identify patterns and make predictions that accelerate the design and optimization of new drugs. scielo.br In the context of ligand design, AI and ML are applied at various stages, from target identification to lead optimization. researchgate.net

For a compound like this compound, AI and ML can be applied in several ways:

Virtual Screening: AI-driven algorithms can rapidly screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific target, such as the µ-opioid receptor. ijert.org This process is far more efficient than traditional high-throughput screening.

Predicting Drug-Target Interactions: By training on existing data of ligand-receptor interactions, ML models can predict the binding affinity and functional activity of novel compounds. scielo.br This helps prioritize which molecules should be synthesized and tested experimentally.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. farmaciajournal.com Starting with a scaffold like this compound, these models could suggest novel modifications to improve selectivity for a specific opioid receptor subtype or to fine-tune its pharmacological profile.

Optimizing Pharmacokinetics: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, helping to design drugs with better in-vivo performance. farmaciajournal.com

Commonly used ML algorithms in this field include Random Forest, Artificial Neural Networks (ANNs), and Deep Learning (DL). scielo.brresearchgate.net By leveraging these powerful computational tools, researchers can explore chemical space more effectively, reducing the time and cost associated with developing new ligands based on the this compound structure. frontiersin.org

Vii. Emerging Research Directions and Methodological Innovations

Advancements in Synthetic Methodologies for Novel Analogs

The synthesis of naloxazine and its analogs is a key area of development, aimed at creating more precise pharmacological tools. The original synthesis of naloxonazine highlighted that it can form spontaneously in acidic solutions of its precursor, naloxazone (B1237472). jneurosci.orgwikipedia.org This occurs through the formation of an azine from the hydrazone of naloxone (B1662785). jneurosci.org

Early research established that naloxonazine could be directly synthesized by reacting naloxazone with naloxone. jneurosci.org Specifically, radiolabeled [3H]naloxonazine was prepared using [3H]naloxone, with the final product purified by thin-layer chromatography. jneurosci.org This method underscored the relationship between the hydrazone precursor and the more potent azine product. Investigations revealed that in solution, a portion of naloxazone converts to naloxonazine, which is responsible for the irreversible receptor blockade. jneurosci.org

Modern synthetic chemistry offers new avenues for creating novel analogs. While direct reports on new this compound syntheses are limited, related methodologies provide a framework for future work. For example, fluorescent opioid receptor probes have been created by coupling naloxone with molecules like fluorescein, producing compounds that retain receptor affinity and antagonist activity. nih.gov Furthermore, extensive research into the functionalization of the morphinan (B1239233) scaffold, such as at the C-6 position, demonstrates the chemical versatility of this class of compounds, allowing for the introduction of diverse functional groups to modulate pharmacological activity. nih.gov Optimized, high-yield strategies for producing related opioids like fentanyl analogs have also been developed, which could potentially be adapted for the efficient, gram-scale production of novel this compound derivatives. plos.org

| Characteristic | Naloxazone | Naloxonazine |

|---|---|---|

| Precursor | Naloxone | Naloxazone |

| Key Reaction | Reaction with hydrazine (B178648) | Dimerization of naloxazone or reaction with naloxone jneurosci.org |

| Formation Condition | Standard synthesis | Forms spontaneously in acidic solutions of naloxazone jneurosci.orgwikipedia.org |

| Chemical Class | Hydrazone | Azine jneurosci.org |

Exploration of Untapped Receptor Interaction Mechanisms

Naloxonazine's unique interaction with opioid receptors, particularly its selectivity and irreversibility, remains a fertile ground for research. It is a potent, irreversible μ-opioid receptor antagonist that is 20- to 40-fold more potent at irreversibly blocking opiate binding than its hydrazone precursor, naloxazone. jneurosci.orgresearchgate.net

A critical feature of naloxonazine is its selectivity for the μ₁ opioid receptor subtype. nih.govnih.gov This allows it to be used to operationally distinguish between μ₁ and μ₂ receptor-mediated effects. nih.gov Its binding affinity is highest for the μ₁ site, followed by the broader μ and δ sites. caymanchem.comnih.gov This selectivity has been crucial for implicating μ₁ receptors in specific physiological processes. nih.gov For instance, studies have shown that the molecular splice variant MOR-1B may correspond to the μ₁-receptor subtype, as naloxonazine binds to it. nih.gov

The mechanism of its irreversible antagonism involves altering the receptor's ability to signal. Research using autoradiography has demonstrated that naloxonazine dose-dependently inhibits agonist-stimulated G-protein coupling. nih.govnih.gov By preventing the incorporation of [³⁵S]-GTPγS in the presence of a μ-agonist like DAMGO, naloxonazine effectively uncouples the receptor from its primary signaling pathway. nih.gov This contrasts with reversible antagonists like naloxone, which compete with agonists at the binding site but can be washed out to restore function, and other irreversible antagonists like β-funaltrexamine (β-FNA), which also serve as tools to study receptor function. nih.govnih.gov More recent research on novel antagonists like methocinnamox (B1462759) (MCAM) has also highlighted complex mechanisms, including pseudo-irreversible binding and allosteric modulation, suggesting that long-acting antagonists can have multifaceted interactions with receptors. nih.gov

| Receptor Site | Binding Constant (Ki or Kd) | Selectivity Profile |

|---|---|---|

| μ-opioid (μ) | Ki = 0.054 nM caymanchem.com | High affinity |

| μ₁-opioid (μ₁) | Kd = 0.1 nM caymanchem.com | Highest affinity; selective target caymanchem.com |

| δ-opioid (δ) | Ki = 8.6 nM caymanchem.com | ~160-fold lower affinity than μ caymanchem.com |

| κ-opioid (κ) | Ki = 11 nM caymanchem.com | ~200-fold lower affinity than μ caymanchem.com |

Development of Advanced Pharmacological Tools for Opioid System Research

Naloxonazine's most significant contribution to science has been as an advanced pharmacological tool for dissecting the opioid system. Its ability to selectively and irreversibly block μ₁ receptors has made it indispensable for "receptor protection" and functional studies. jneurosci.org By pretreating tissues or animals with naloxonazine, researchers can effectively eliminate the contribution of μ₁ receptors and thereby isolate and characterize the functions of other opioid receptor populations, such as the μ₂ and δ receptors. nih.govnih.gov

This approach has been instrumental in defining the distinct roles of μ-receptor subtypes. For example, naloxonazine has been used to demonstrate that μ₁ receptors in the parabrachial nucleus of the brainstem are involved in the modulation of feeding behavior. nih.govnih.gov Other studies have utilized naloxonazine to investigate the role of μ₁ receptors in the rewarding effects of drugs of abuse, such as cocaine. caymanchem.com

The utility of naloxonazine can be appreciated when compared to other opioid receptor antagonists used in research. While a general antagonist like naloxone blocks μ, δ, and κ receptors reversibly, and β-FNA acts as a long-lasting μ-receptor antagonist, naloxonazine offers the unique advantage of potent, irreversible, and selective antagonism of the μ₁ subtype. nih.govfrontiersin.orgnih.gov This specificity allows for a more nuanced interrogation of opioid receptor pharmacology than is possible with broader or less selective tools.

| Antagonist | Primary Target(s) | Mechanism | Key Research Application |

|---|---|---|---|

| Naloxone | μ, δ, κ guidetopharmacology.org | Competitive, Reversible nih.gov | General opioid receptor blockade; overdose reversal frontiersin.org |

| Naloxonazine | μ₁ (selective) nih.govnih.gov | Irreversible jneurosci.orgwikipedia.org | Differentiating μ₁ vs. μ₂ receptor functions; μ₁ receptor protection studies jneurosci.orgnih.gov |

| β-Funaltrexamine (β-FNA) | μ nih.gov | Irreversible nih.gov | Studying long-term blockade of the entire μ-receptor population nih.gov |

| Naltrindole | δ frontiersin.org | Selective, Reversible | Isolating and studying δ-receptor mediated effects frontiersin.org |

Integration of Systems-Level Approaches in Mechanistic Elucidation

Emerging research is moving beyond simple receptor binding to understand how naloxonazine affects complex cellular networks. The integration of systems-level approaches, including computational modeling and the detailed analysis of downstream signaling cascades, promises to provide a more holistic view of its mechanism of action.

A key step in this direction is understanding how naloxonazine's binding impacts specific signaling pathways. It has been shown to inhibit G-protein activation, a primary step in opioid receptor signal transduction. nih.govnih.gov Future studies could explore its influence on other pathways, such as β-arrestin recruitment. The concept of biased agonism, where a ligand can preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin), is a major focus in modern pharmacology. nih.govplos.org Naloxonazine, as an irreversible antagonist, could serve as a unique tool to probe how permanent receptor inactivation affects the balance of these pathways. For instance, does the irreversible removal of the μ₁ population alter the potential for β-arrestin signaling through the remaining μ₂ or δ receptors?

Computational biology offers powerful tools to explore these questions. Molecular dynamics simulations could model the covalent binding of naloxonazine to the μ-opioid receptor, providing structural insights into why its binding is irreversible and selective. acs.orgnih.gov Such models could rationalize the structural determinants of its μ₁ selectivity and guide the design of new analogs with even greater specificity or different pharmacological profiles. mdpi.commdpi.com

Furthermore, quantitative systems pharmacology (QSP) models, which integrate data across multiple biological scales, could be developed to predict the long-term consequences of irreversible μ₁ blockade throughout the central nervous system. By selectively silencing a specific receptor subpopulation with naloxonazine, researchers can better understand the system-wide adaptations and the roles of the remaining receptors in maintaining homeostasis or mediating the effects of other drugs. nih.gov This makes naloxonazine not just a tool for studying a single receptor, but a method for perturbing the entire opioid system to understand its integrated function.

Q & A

Q. What are the primary pharmacological targets of Naloxazine in opioid receptor studies, and how can researchers validate these interactions experimentally?

Methodological Answer: Use competitive radioligand binding assays to quantify this compound's affinity for μ-opioid, κ-opioid, or δ-opioid receptors. For validation:

Q. How should researchers design in vitro experiments to assess this compound's binding kinetics and selectivity?

Methodological Answer:

- Use saturation binding assays to determine equilibrium dissociation constants (Kd) and receptor density (Bmax).

- Conduct competition binding studies with selective opioid receptor antagonists (e.g., naloxone for μ-opioid receptors) to evaluate selectivity .

- Validate results with orthogonal methods, such as functional assays measuring cAMP inhibition or calcium flux .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy studies for this compound?

Methodological Answer:

Q. What statistical approaches are optimal for analyzing concentration-response relationships in this compound studies, particularly with non-linear data?

Methodological Answer:

- Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50 or EC50 values.

- Use ANOVA with post-hoc tests to compare treatment groups and assess significance thresholds (e.g., p < 0.05).

- Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How should researchers address variability in this compound’s effects across different experimental models (e.g., cell lines vs. primary neurons)?

Methodological Answer:

- Conduct cross-model validation by repeating experiments in ≥2 independent systems (e.g., HEK293 cells overexpressing receptors vs. primary neuronal cultures).

- Control for model-specific confounders, such as endogenous receptor expression levels or coupling efficiency to downstream signaling pathways .

Q. What strategies are recommended for identifying off-target effects of this compound in complex biological systems?

Methodological Answer:

- Utilize high-throughput screening panels (e.g., CEREP BioPrint®) to assess activity against non-opioid targets.

- Combine transcriptomic or proteomic profiling with pathway enrichment analysis to detect unexpected signaling perturbations .

Data Interpretation & Contradiction Analysis

Q. How can researchers critically evaluate conflicting reports on this compound’s partial agonist vs. antagonist activity?

Methodological Answer:

- Compare experimental conditions (e.g., receptor expression levels, assay temperature, and buffer composition) that influence ligand efficacy.

- Perform [³⁵S]GTPγS binding assays to measure intrinsic activity directly.

- Conduct meta-analyses of published data to identify methodological trends contributing to discrepancies .

Q. What steps should be taken to ensure reproducibility of this compound’s behavioral effects in animal studies?

Methodological Answer:

- Standardize protocols for dose administration, animal housing, and behavioral testing apparatus.

- Pre-register study designs to minimize bias and publish raw data for independent verification.

- Use blinded scoring and automated tracking systems to reduce observer bias .

Key Data from Literature

Guidelines for Rigorous Research

- Formulating Questions : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with project goals .

- Data Presentation : Follow IUPAC guidelines for compound characterization and include spectral data (e.g., NMR, HRMS) in supplementary materials .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.